Methyl (2R,4R)-4-methylpyrrolidine-2-carboxylate hcl
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Overview
Description
Methyl (2R,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C7H14ClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2R,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride typically involves the esterification of the corresponding amino acid. One common method is the reaction of the amino acid with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various alkyl or acyl groups into the molecule.
Scientific Research Applications
Methyl (2R,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl (2R,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that modulate neurotransmitter systems or enzyme activity. The exact pathways and targets depend on the specific application and derivative being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride
- Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate
Uniqueness
Methyl (2R,4R)-4-methylpyrrolidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of selectivity and potency in certain applications.
Properties
Molecular Formula |
C7H14ClNO2 |
---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
methyl (2R,4R)-4-methylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-3-6(8-4-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1 |
InChI Key |
WOOLOOYCBNNORY-KGZKBUQUSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](NC1)C(=O)OC.Cl |
Canonical SMILES |
CC1CC(NC1)C(=O)OC.Cl |
Origin of Product |
United States |
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